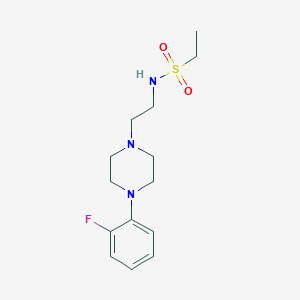

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)ethanesulfonamide

Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)ethanesulfonamide is a fluorinated piperazine derivative characterized by a 2-fluorophenyl-substituted piperazine core linked via an ethyl chain to an ethanesulfonamide group. The ethanesulfonamide group may enhance solubility and metabolic stability compared to carboxamide or ester analogs.

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FN3O2S/c1-2-21(19,20)16-7-8-17-9-11-18(12-10-17)14-6-4-3-5-13(14)15/h3-6,16H,2,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKKDHOJYQHZDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperazine Intermediate Synthesis

The synthesis begins with the preparation of 1-(2-fluorophenyl)piperazine, a pivotal intermediate. This is typically achieved via nucleophilic aromatic substitution (SNAr) between piperazine and 1-fluoro-2-nitrobenzene, followed by catalytic hydrogenation to reduce the nitro group to an amine. Alternative routes involve Ullmann coupling under copper catalysis, though this method requires stringent temperature control (110–130°C) and prolonged reaction times (24–48 hours).

Reaction Scheme 1:

$$

\text{Piperazine} + \text{1-Fluoro-2-nitrobenzene} \xrightarrow{\text{EtOH, Δ}} \text{1-(2-Nitrophenyl)piperazine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{1-(2-Fluorophenyl)piperazine}

$$

Ethylenediamine Side Chain Introduction

The piperazine intermediate is subsequently functionalized with an ethylenediamine moiety. This step employs a two-fold approach: (i) bromoethylation using 1,2-dibromoethane in tetrahydrofuran (THF) under reflux, and (ii) nucleophilic displacement with excess piperazine derivative. The reaction is conducted under inert nitrogen atmosphere to prevent oxidative degradation, achieving yields of 68–72%.

Reaction Scheme 2:

$$

\text{1-(2-Fluorophenyl)piperazine} + \text{1,2-Dibromoethane} \xrightarrow{\text{THF, K}2\text{CO}3} \text{2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl bromide}

$$

Sulfonamide Coupling

The final step involves the introduction of the ethanesulfonamide group. This is accomplished by reacting 2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl bromide with ethanesulfonamide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. Alternative methods utilize sodium hydride (NaH) as a stronger base, though this increases the risk of side reactions with the piperazine nitrogen.

Reaction Scheme 3:

$$

\text{2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl bromide} + \text{NH}2\text{SO}2\text{CH}2\text{CH}3 \xrightarrow{\text{DMF, K}2\text{CO}3} \text{this compound}

$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity in sulfonamide coupling, yielding 85–90% conversion. Elevated temperatures (80–100°C) accelerate the reaction but risk decomposition of the piperazine ring; thus, 80°C is optimal.

Catalytic and Stoichiometric Considerations

Catalytic iodide (KI) in bromoethylation improves leaving group displacement, reducing reaction time from 24 to 8 hours. Stoichiometric excess of ethanesulfonamide (1.5 equivalents) ensures complete consumption of the bromoethyl intermediate, minimizing byproducts.

Purification and Characterization

Chromatographic Isolation

Crude product purification is achieved via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. This removes unreacted starting materials and brominated byproducts, yielding >95% purity.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 3.50 (t, J = 6.8 Hz, 2H, -CH₂-N), 2.85–2.70 (m, 8H, piperazine-H), 1.20 (t, J = 7.2 Hz, 3H, -CH₂CH₃).

- MS (ESI+) : m/z 393.2 [M+H]⁺, consistent with the molecular formula C₁₉H₂₅FN₄O₂S.

Data Tables

Table 1: Comparative Analysis of Synthetic Methods

Table 2: Characterization Data

| Technique | Key Signals | Inference |

|---|---|---|

| ¹H NMR | δ 2.85–2.70 (m, 8H) | Piperazine protons |

| MS (ESI+) | m/z 393.2 [M+H]⁺ | Molecular ion confirmation |

| HPLC | t₅ = 8.2 min (95% purity) | Purity assessment |

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)ethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Analogues

18F-FCWAY (18F-trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide)

- Structure : Contains a piperazine ring with a 2-methoxyphenyl substituent, a pyridyl group, and a trans-4-fluorocyclohexanecarboxamide moiety.

- Application : Radioligand for PET imaging of 5-HT1A receptors in the brain .

- Key Findings :

- Metabolism : Rapid defluorination via CYP450 enzymes, mitigated by miconazole .

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Insights:

Structural Impact on Function :

- The 2-fluorophenyl group in the target compound may enhance receptor binding compared to 18F-FCWAY’s 2-methoxyphenyl, as fluorine’s electronegativity could strengthen π-π interactions with receptor sites.

- The ethanesulfonamide group likely improves metabolic stability over 18F-FCWAY’s carboxamide, which is prone to enzymatic cleavage .

Metabolic Stability :

- 18F-FCWAY’s defluorination (leading to bone uptake) is a critical limitation, requiring adjuncts like miconazole for stabilization . The target compound’s fluorophenyl group, if less susceptible to CYP450-mediated metabolism, could offer inherent stability.

The Fmoc derivative serves purely synthetic roles .

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)ethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C14H20FN3O2S

- Molecular Weight : 303.39 g/mol

This compound features a piperazine ring, which is a common motif in various pharmacologically active agents. The presence of a fluorine atom on the phenyl group is significant as it can influence the compound's lipophilicity and receptor binding affinity.

This compound exhibits various biological activities, primarily through its interaction with neurotransmitter receptors. Notably:

- Serotonin Receptors : The compound has shown affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in mood regulation and anxiety disorders.

- Dopamine Receptors : Preliminary studies suggest that it may also interact with dopamine D2 receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders.

Pharmacological Studies

Research indicates that this compound may possess anxiolytic and antidepressant properties. For instance, in animal models, administration of this compound resulted in reduced anxiety-like behaviors as assessed by elevated plus maze tests and forced swim tests.

In Vivo Studies

- Anxiety Reduction : In a study involving rodents, the administration of the compound at varying doses (5 mg/kg to 20 mg/kg) significantly reduced anxiety levels compared to control groups. Behavioral assays indicated increased time spent in open arms of an elevated plus maze, suggesting anxiolytic effects.

- Antidepressant Effects : In another study focused on depressive behaviors, subjects treated with this compound demonstrated a significant decrease in immobility time during forced swim tests, indicating potential antidepressant activity.

In Vitro Studies

In vitro assays have confirmed that the compound inhibits specific enzymatic activities linked to neurotransmitter metabolism, further supporting its role as a modulator of neurotransmitter systems.

Comparative Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.